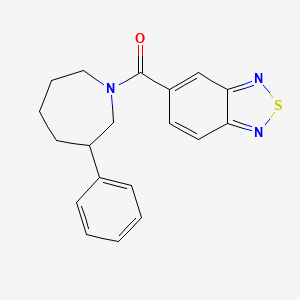

5-(3-phenylazepane-1-carbonyl)-2,1,3-benzothiadiazole

Description

Properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(3-phenylazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(15-9-10-17-18(12-15)21-24-20-17)22-11-5-4-8-16(13-22)14-6-2-1-3-7-14/h1-3,6-7,9-10,12,16H,4-5,8,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZZNNVDEOJCOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3-phenylazepane-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the phenylazepane moiety: This step involves the coupling of the benzothiadiazole core with a phenylazepane derivative, often using reagents such as coupling agents and catalysts to facilitate the reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5-(3-phenylazepane-1-carbonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-phenylazepane-1-carbonyl)-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(3-phenylazepane-1-carbonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Research Findings and Limitations

- Gaps in Evidence: No direct studies on 5-(3-phenylazepane-1-carbonyl)-2,1,3-benzothiadiazole are cited. The provided evidence focuses on 1,3,4-thiadiazoles, which differ significantly in ring structure and substitution patterns.

- Inferred Advantages : The target compound’s benzothiadiazole core may confer superior electronic properties (e.g., enhanced electron deficiency) compared to 1,3,4-thiadiazoles, making it a candidate for optoelectronic materials or kinase inhibitors.

- Challenges : Synthesis of the azepane-carbonyl linkage requires precise control to avoid side reactions, as seen in the POCl3-mediated methods for simpler thiadiazoles .

Biological Activity

5-(3-phenylazepane-1-carbonyl)-2,1,3-benzothiadiazole is a compound that belongs to the class of benzothiadiazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Structural Overview

The compound features a benzothiadiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiadiazole. The addition of a phenylazepane moiety enhances its structural complexity and may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that benzothiadiazole derivatives exhibit significant antimicrobial activity. For instance:

- Mechanism : The mechanism often involves disruption of microbial cell membranes and inhibition of essential enzymes.

- Case Study : A study demonstrated that derivatives of benzothiadiazole showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Anticancer Activity

Benzothiadiazole derivatives have been explored for their anticancer properties:

- Mechanism : They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Research Findings : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Findings : Animal studies have reported reduced inflammation markers in models treated with benzothiadiazole derivatives.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

Toxicity Profile

Toxicological assessments are essential for determining safety:

- Findings : Preliminary studies suggest low toxicity in vitro; however, comprehensive in vivo studies are necessary to confirm safety profiles.

Applications in Medicine

Given its biological activities, this compound holds promise for various therapeutic applications:

- Potential Uses :

- Antimicrobial agents

- Anticancer drugs

- Anti-inflammatory medications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.